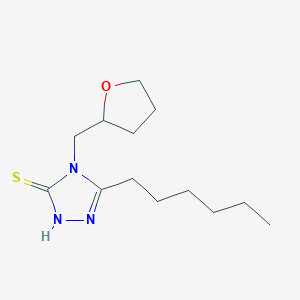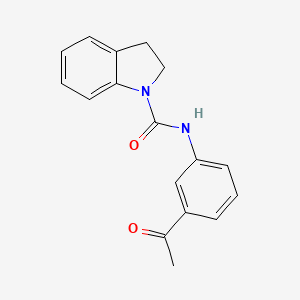![molecular formula C16H18BrNO B4876562 (2-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B4876562.png)
(2-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine, also known as BMEA, is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. BMEA is a member of the phenethylamine family and has a molecular formula of C16H18BrNO.
作用机制
The mechanism of action of (2-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine as a 5-HT2B antagonist involves the inhibition of the downstream signaling pathways of the receptor. The 5-HT2B receptor is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of this receptor by (2-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine leads to a decrease in cell proliferation and an increase in apoptosis, which is beneficial in the treatment of diseases such as PAH and cancer.
Biochemical and Physiological Effects:
(2-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of pulmonary artery smooth muscle cells by inducing cell cycle arrest and apoptosis (Wang et al., 2019). (2-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine has also been found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest (Wang et al., 2018). In addition, (2-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine has been shown to have a high affinity for the 5-HT2B receptor, which is involved in the regulation of various cellular processes.
实验室实验的优点和局限性
One advantage of using (2-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine in lab experiments is its high affinity for the 5-HT2B receptor, which makes it an effective antagonist of this receptor. This allows for the study of the downstream signaling pathways of this receptor and its role in various cellular processes. However, one limitation of using (2-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine in lab experiments is its potential toxicity. (2-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine has been shown to have cytotoxic effects on certain cell lines at high concentrations (Wang et al., 2018).
未来方向
There are several future directions for the research on (2-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine. One direction is the study of its potential therapeutic applications in the treatment of other diseases such as pulmonary fibrosis and liver cancer. Another direction is the investigation of its mechanism of action as a 5-HT2B antagonist and its downstream signaling pathways. Further research is also needed to determine the optimal dosage and administration of (2-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine for therapeutic use. In addition, the development of more potent and selective 5-HT2B antagonists based on the structure of (2-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine is another potential future direction.
Conclusion:
In conclusion, (2-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine is a chemical compound that has potential therapeutic applications in the treatment of various diseases. Its high affinity for the 5-HT2B receptor makes it an effective antagonist of this receptor, which is involved in the regulation of various cellular processes. Further research is needed to determine the optimal dosage and administration of (2-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine for therapeutic use and to develop more potent and selective 5-HT2B antagonists based on the structure of (2-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine.
合成方法
The synthesis of (2-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine involves the reaction of 2-bromobenzyl bromide with 3-methoxyphenethylamine in the presence of a base. The reaction yields (2-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine as a white solid with a melting point of 70-72°C. This synthesis method has been described in detail in a research article by Chen et al. (2018).
科学研究应用
(2-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine has been shown to have potential therapeutic applications in the treatment of various diseases. One such application is its use as a selective serotonin receptor 2B (5-HT2B) antagonist. (2-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine has been found to have a high affinity for the 5-HT2B receptor and has been shown to inhibit the proliferation of pulmonary artery smooth muscle cells, which is a characteristic feature of pulmonary arterial hypertension (PAH) (Wang et al., 2019). (2-bromobenzyl)[2-(3-methoxyphenyl)ethyl]amine has also been found to have potential applications in the treatment of cancer. It has been shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis (Wang et al., 2018).
属性
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-(3-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO/c1-19-15-7-4-5-13(11-15)9-10-18-12-14-6-2-3-8-16(14)17/h2-8,11,18H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZICTWKATBXFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(5-bromo-2-methoxyphenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]acrylamide](/img/structure/B4876488.png)
![4-(allyloxy)-3-chloro-5-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B4876503.png)
![N-{3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}tetrahydro-2-furancarboxamide](/img/structure/B4876525.png)
![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4876531.png)

![7-(2-methylphenyl)-2-{[2-(4-morpholinyl)ethyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4876547.png)
![N,N-dimethyl-N'-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3-propanediamine](/img/structure/B4876556.png)
![ethyl 2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4876561.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-(2-nitrophenyl)-2,4-pentadienenitrile](/img/structure/B4876568.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4876571.png)
![3-({[3-(aminocarbonyl)-6-propyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4876574.png)
![ethyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4876577.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B4876584.png)